molecular formula C9H5ClF3NO B2579897 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 147249-29-4

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B2579897
Key on ui cas rn: 147249-29-4
M. Wt: 235.59
InChI Key: OECCDDSFWRRZFB-UHFFFAOYSA-N
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Patent
US05744480

Procedure details

Under a nitrogen atmosphere, in a round-bottom flask were placed 880 mg (22mmol) of 60% sodium hydride (NaH) and 12 ml of N,N-dimethylformamide. To the system were added 2.9 ml (4 g, 40 mmol) of 2,2,2-trifluoroethanol via syringe over a period of 15 minutes and the mixture was stirred at room temperature for 20 minutes. To the system were added 1.72 g (10 mmol) of 2,5-dichlorobenzonitrile, and the mixture was heated at 90° C. for three days. The mixture was cooled to room temperature, poured into 50 ml of 2M aqueous HCl and extracted with three portions of ether. The combinedorganic fractions were dried (Na2SO4) and concentrated to afford2.5 g of a solid. The crude material was purified by flash column chromatography using 1:49 ethyl acetate/hexanes as the eluant to obtain 1.4 g of 5-chloro-2-(2,2,2-trifluoroethoxy)benzonitrile as a white solid.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Cl[C:10]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:11]=1[C:12]#[N:13].Cl>CN(C)C=O>[Cl:18][C:15]1[CH:16]=[CH:17][C:10]([O:6][CH2:5][C:4]([F:8])([F:7])[F:3])=[C:11]([CH:14]=1)[C:12]#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
1.72 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a nitrogen atmosphere, in a round-bottom flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90° C. for three days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combinedorganic fractions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to afford2
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C#N)C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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